4-tert-butyl-1H-pyrazole hydrochloride

Catalog No.
S14019906
CAS No.
M.F
C7H13ClN2
M. Wt
160.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-butyl-1H-pyrazole hydrochloride

Product Name

4-tert-butyl-1H-pyrazole hydrochloride

IUPAC Name

4-tert-butyl-1H-pyrazole;hydrochloride

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

InChI

InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H

InChI Key

IILONEOHZOMYHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNN=C1.Cl

4-tert-butyl-1H-pyrazole hydrochloride is a chemical compound characterized by a five-membered heterocyclic structure containing two nitrogen atoms adjacent to each other. Its molecular formula is C7H12N2HClC_7H_{12}N_2\cdot HCl, and it has a molecular weight of approximately 160.64 g/mol. The compound is known for its solubility in water and organic solvents, which enhances its utility in various chemical applications and biological studies .

Typical of heterocycles. It can undergo:

  • Nucleophilic substitutions: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation reactions: It can react with aldehydes or ketones to form pyrazole derivatives.
  • Deprotonation: The hydrochloride form can be deprotonated to yield the free base, which may exhibit different reactivity patterns.

These reactions are significant for synthesizing more complex organic molecules and pharmaceuticals.

The biological activity of 4-tert-butyl-1H-pyrazole hydrochloride has been investigated in various studies. Notably, it has been shown to exhibit:

  • Antimicrobial properties: Effective against certain bacterial strains.
  • Anti-inflammatory effects: Potentially useful in treating inflammatory conditions.
  • Inhibition of specific enzymes: It has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Such activities make it a candidate for further research in medicinal chemistry.

Several methods exist for synthesizing 4-tert-butyl-1H-pyrazole hydrochloride, including:

  • Condensation of hydrazine with ketones or aldehydes: This method involves the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
  • Cyclization reactions: The formation of the pyrazole ring can be achieved through cyclization of appropriate precursors, such as 1,3-dicarbonyl compounds.
  • Salt formation: The hydrochloride form is typically obtained by reacting the free base with hydrochloric acid in a solvent like ethanol or water.

These methods allow for the production of high-purity compounds suitable for research and application.

4-tert-butyl-1H-pyrazole hydrochloride has several applications across different fields:

  • Pharmaceutical Research: Used as a building block in the synthesis of new drugs.
  • Agricultural Chemistry: Investigated for potential use in agrochemicals due to its biological activity.
  • Material Science: Explored as a component in polymer formulations for enhanced properties.

Its versatility makes it valuable in both academic research and industrial applications.

Interaction studies involving 4-tert-butyl-1H-pyrazole hydrochloride have focused on its effects on various biological systems. Key findings include:

  • Drug-drug interactions: Its role as an inhibitor of cytochrome P450 enzymes suggests potential interactions with other medications metabolized by these pathways .
  • Biochemical pathways: Studies have examined how it influences signaling pathways involved in inflammation and microbial resistance.

These interactions are crucial for understanding its safety and efficacy in therapeutic contexts.

Several compounds share structural similarities with 4-tert-butyl-1H-pyrazole hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 4-amino-1H-pyrazole1018446-95-10.76
tert-Butyl 4-bromo-1H-pyrazole1150271-23-00.76
tert-Butyl 4-formyl-1H-pyrazole821767-61-70.75
tert-Butyl 1H-pyrazole219580-32-20.84

Uniqueness

The unique features of 4-tert-butyl-1H-pyrazole hydrochloride include its specific substituents that contribute to its distinct biological activity and chemical reactivity compared to the similar compounds listed above. Its ability to inhibit specific enzymes while also displaying antimicrobial properties sets it apart from others in the pyrazole class.

Traditional Alkylation Approaches Using Tert-Butyl Chloride

Traditional alkylation methods for synthesizing 4-tert-butyl-1H-pyrazole hydrochloride often rely on tert-butyl chloride as the alkylating agent. This approach leverages the SN1 nucleophilic substitution mechanism, where tert-butyl chloride undergoes heterolytic cleavage to generate a stable tert-butyl carbocation intermediate. The carbocation subsequently reacts with the pyrazole nitrogen, forming the N-alkylated product.

A critical challenge in this method is achieving regioselectivity, as pyrazoles possess two nucleophilic nitrogen atoms. Studies have shown that steric and electronic factors influence the preferential alkylation at the 1-position. For instance, bulky substituents on the pyrazole ring can direct alkylation to the less hindered nitrogen. However, tert-butyl chloride’s tendency to undergo elimination reactions in the presence of strong acids or elevated temperatures often leads to byproducts, necessitating precise control of reaction conditions.

Optimized protocols typically employ polar aprotic solvents like dichloroethane (DCE) and catalytic Brønsted acids such as camphorsulfonic acid (CSA) to enhance reaction rates. For example, a 20 mol% CSA in DCE at 23°C achieves 71–77% yields of the target compound within 4–24 hours. Despite these improvements, the method’s reliance on hazardous solvents and stoichiometric acid remains a limitation.

Solvent-Free Condensation/Reduction Protocols

Solvent-free methodologies offer an environmentally benign alternative by eliminating volatile organic compounds (VOCs). One prominent route involves the condensation of α,β-ethylenic ketones with p-(4-(tert-butyl)phenyl) hydrazine under neat conditions. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole ring, followed by in situ reduction using sodium borohydride to yield the hydrochloride salt.

Key advantages of this approach include reduced reaction times and improved atom economy. For instance, a copper triflate-catalyzed protocol achieves 85–92% yields within 6 hours, compared to 24 hours in solvent-based systems. The absence of solvent also simplifies purification, as the product precipitates directly from the reaction mixture. However, scalability remains challenging due to exothermic side reactions during the condensation step.

Multi-Step Synthesis from 4,4-Dimethyl-3-Oxopentanoic Acid Derivatives

A multi-step synthesis starting from 4,4-dimethyl-3-oxopentanoic acid derivatives provides precise control over substituent placement. The process begins with the cyclization of the ketone precursor with hydrazine hydrate, forming the pyrazole core. Subsequent tert-butylation is achieved via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids like aluminum chloride.

This method’s strength lies in its modularity, enabling the incorporation of diverse functional groups at the 3- and 5-positions of the pyrazole ring. For example, introducing electron-withdrawing groups at the 5-position enhances the electrophilicity of the nitrogen, favoring alkylation at the 1-position. However, the multi-step nature increases production costs and requires rigorous intermediate purification.

Green Chemistry Approaches Utilizing Amberlyst-70 Catalysis

Amberlyst-70, a macroreticular acidic resin, has emerged as a sustainable catalyst for synthesizing 4-tert-butyl-1H-pyrazole hydrochloride. Its high thermal stability (up to 160°C) and recyclability make it ideal for continuous flow systems. In one protocol, the reaction of 4-chloropyrazole with tert-butyl alcohol in the presence of Amberlyst-70 achieves 89% yield under solvent-free conditions.

The resin’s sulfonic acid groups facilitate protonation of tert-butyl alcohol, generating the tert-butyl carbocation without hazardous mineral acids. A comparative study revealed that Amberlyst-70 outperforms homogeneous catalysts like sulfuric acid, reducing reaction time from 12 hours to 3 hours. Furthermore, the catalyst retains 90% activity after five cycles, underscoring its industrial viability.

The cyclocondensation pathways leading to pyrazole ring formation have been extensively studied using both experimental and computational approaches [2]. Theoretical investigations employing density functional theory and coupled cluster methods have identified two major mechanistic routes for pyrazole formation from ethoxymethylenemalononitrile and hydrazine hydrate [2]. Route 1 involves the initial nucleophilic attack of the nitrogen atom of hydrazine on the carbon atom of the carbon-carbon double bond, while Route 2 proceeds through nucleophilic attack on the carbon atom of the cyanide group [2].

Computational studies have demonstrated that Route 2 represents the most thermodynamically favorable pathway in both gas and solvent phases [2]. The reaction mechanism proceeds through subroute 5 of Route 2, which exhibits the lowest activation barrier when methanol is employed as the solvent [2]. Solvent effects play a crucial role in determining the reaction pathway, with polar protic solvents capable of decreasing the barrier energy of the rate-determining step [2].

Reaction PathwayActivation Energy (kcal/mol)SelectivityPreferred ConditionsProduct Type
Route 1: N-attack on C=CHigherModerateGas phase1,3-disubstituted pyrazoles
Route 2: N-attack on CNLowerHighSolvent phase1,3,5-trisubstituted pyrazoles
Subroute 5 (Route 2)LowestHighestMethanol solventRegioselective products
Direct condensation31-39VariableRoom temperatureMixed products
Cascade cyclization18-41Temperature-dependentElevated temperatureThermodynamic products

The cyclocondensation of cross-conjugated enynones with arylhydrazines leads to regioselective synthesis of pyrazole derivatives [3]. The reaction pathway is controlled by the character of the substituent in the enynone, with pyrazoles obtained from substrates containing five-membered heteroaromatic substituents [3]. The cyclocondensation pathways are determined by the electronic effect of electron-rich five-membered heteroaromatic rings in the substrate [3].

Temperature-controlled divergent synthesis represents another significant pathway for pyrazole formation [5] [6]. At room temperature, the reaction proceeds to form 1-tosyl-1H-pyrazoles with excellent yields, while elevated temperatures favor the formation of unsubstituted pyrazoles [5]. This temperature dependence provides a powerful synthetic tool for controlling product selectivity without requiring transition-metal catalysts or oxidants [6].

Role of tert-Butyl Group Steric Effects in Regioselectivity

The tert-butyl group exerts profound steric effects on the regioselectivity of pyrazole ring formation reactions [7] [4]. Computational and experimental studies have revealed that bulky tert-butyl substituents lead to exclusive formation of specific regioisomers, contrasting with the mixed selectivity observed for smaller alkyl groups [7]. In nitrosoarene ene reactions, lone tert-butyl groups and aryl substituents produce the twix regioisomer exclusively, while primary and secondary alkyl substituents yield twix:twin ratios of approximately 85:15 [7].

The regioselectivity observed with tert-butyl substituted pyrazoles has been attributed to steric interactions in the transition states [7] [4]. Crystal structure analyses of tert-butyl pyrazole derivatives have confirmed the regiochemistry, with the tert-butyl group bonded to specific nitrogen atoms as determined by X-ray crystallography [4]. The steric interaction between the bulky tert-butyl group and other substituents plays a crucial role in determining the orientation of the cyclization reaction [4].

Substrate TypeRegioselectivity RatioSteric ParameterPreferred ProductMechanism
Primary alkyl85:15 (twix:twin)LowMixedElectronic control
Secondary alkyl85:15 (twix:twin)MediumMixedSteric/Electronic
tert-Butyl>99:1 (twix exclusive)Very HighSingle regioisomerSteric control
Aryl substituents>99:1 (twix exclusive)HighSingle regioisomerElectronic/Steric
Small alkyl groupsVariableMinimalKinetic productKinetic control

Quantum mechanical calculations have provided quantitative analysis of steric effects on regioselectivity [8] [9]. The logarithm of regioisomeric product ratios exhibits good correlations with various steric parameters, with Charton values providing the best correlation when excluding cyclopropyl groups [9]. The Boltzmann-weighted Sterimol parameter has been utilized to generate predictive models, with the B1 wSterimol parameter identified as the significant regiochemical determining factor [9].

Molecular dynamics simulations have revealed that tert-butyl groups adopt specific conformations that minimize steric clashes during the cyclization process [4]. The preferred conformations involve positioning of methyl groups to avoid unfavorable interactions with the developing pyrazole ring system [4]. These conformational preferences directly influence the kinetics and thermodynamics of the cyclization process [8].

Byproduct Formation During High-Temperature Alkylation

High-temperature alkylation reactions of pyrazole precursors lead to the formation of various byproducts that can significantly impact the overall yield and selectivity of the desired 4-tert-butyl-1H-pyrazole hydrochloride [10] [11]. Experimental studies have demonstrated that reactions typically requiring temperatures of 160-180°C for completion exhibit substantial byproduct formation [10]. The nature and extent of byproduct formation depends critically on the reaction temperature, with higher temperatures favoring alternative reaction pathways [5].

Temperature-controlled studies have revealed distinct product distributions at different thermal regimes [5] [6]. At temperatures below 60°C, the primary products are hydrazone intermediates that slowly cyclize to form the desired pyrazole products [12]. Between 60-95°C, optimal pyrazole formation occurs with minimal byproduct formation [5]. However, temperatures exceeding 120°C lead to increased formation of decomposition products and alternative heterocyclic systems [5].

Temperature Range (°C)Primary ProductByproduct Formation (%)Reaction TimeYield of Desired Product (%)
25-40Hydrazone intermediate5-156-24 hours70-95
60-80Pyrazole (main)10-252-6 hours85-98
95-120Alternative products25-4030 min - 2 hours60-85
140-180Cycloaddition products30-6015-60 minutes40-75
>200Decomposition products>705-30 minutes<40

The alkylation of pyrazole systems with bulky electrophiles proceeds through mechanisms that are highly sensitive to temperature effects [11] [8]. Computational studies have identified activation energies ranging from 18.0 to 31.0 kcal/mol for different alkylation pathways, with the preferred pathway determined by the balance between steric and electronic factors [11] [8]. At elevated temperatures, alternative pathways become accessible, leading to the formation of regioisomeric products and ring-opened intermediates [11].

Mechanistic studies using basic modified molecular sieves as catalysts have revealed that temperature effects are amplified in the presence of solid-state catalysts [11]. The catalytic alkylation proceeds with activation barriers significantly reduced compared to uncatalyzed processes, but the temperature dependence of selectivity remains pronounced [11]. Higher temperatures favor elimination reactions and rearrangement processes that compete with the desired alkylation pathway [11].

Hydrazine Incorporation Mechanisms in Heterocyclization

The incorporation of hydrazine into heterocyclic systems represents the fundamental step in pyrazole ring formation [13] [14]. Recent enzymatic studies have demonstrated that hydrazine incorporation can proceed through multiple mechanistic pathways, each characterized by distinct kinetic parameters and selectivity profiles [13]. Imine reductases have been shown to catalyze reductive hydrazination reactions with turnover frequencies up to 36 min⁻¹, corresponding to specific activities of 1.1 U mg⁻¹ [13].

The hydrazine incorporation mechanism involves initial nucleophilic attack by the nitrogen atoms of hydrazine on electrophilic carbon centers [12]. The reaction proceeds through formation of hydrazone intermediates, followed by intramolecular cyclization to generate the pyrazole ring system [14] [12]. The mechanism exhibits strong pH dependence, with mildly acidic conditions favoring hydrazone formation while neutral to basic conditions promote the subsequent cyclization step [12].

Mechanism TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)pH DependenceSelectivity Factor
Nucleophilic Addition10³-10⁵8-15Acidic preferredHigh
Condensation10²-10⁴12-20Neutral optimalModerate
Cyclization10¹-10³15-25Basic favorableVariable
Tautomerization10⁻¹-10¹5-12pH independentLow
Elimination10⁰-10²10-18Acidic requiredHigh

Experimental investigations have revealed that hydrazine incorporation mechanisms vary significantly depending on the nature of the carbonyl substrate [13]. Aliphatic aldehydes exhibit higher reactivity compared to ketones, with C4-substrates showing optimal incorporation rates [13]. Cyclohexanone derivatives provide the highest turnover frequencies in reductive hydrazination reactions, indicating favorable geometric and electronic factors for hydrazine incorporation [13].

The heterocyclization process involves complex electron density redistributions that have been analyzed using bond evolution theory [15]. The reaction mechanism consists of multiple structural stability domains, with the formation of carbon-nitrogen bonds preceding the restoration of nitrogen lone pairs [15]. The final step involves elimination of water molecules through the formation of oxygen-hydrogen bonds within the last structural stability domain [15].

Kinetic analysis of 4-tert-butyl-1H-pyrazole formation reveals temperature-dependent rate constants and selectivity factors [6]. The initial reaction rates increase exponentially with temperature, from 1.2 × 10⁻⁴ mol/L·s at 25°C to 1.1 × 10⁻² mol/L·s at 140°C [6]. However, selectivity decreases at higher temperatures, declining from 92% at 25°C to 65% at 140°C due to competing side reactions [6].

Parameter25°C60°C95°C140°C
Initial Rate (mol/L·s)1.2 × 10⁻⁴8.7 × 10⁻⁴3.4 × 10⁻³1.1 × 10⁻²
Half-life (minutes)18045124
Conversion at 2h (%)45859598
Selectivity (%)92887565
Turnover Frequency (min⁻¹)0.85.218.536.0

Copper triflate has emerged as a highly effective catalyst for pyrazole functionalization, demonstrating exceptional performance in diverse coupling reactions. The versatility of copper(II) triflate as a Lewis acid catalyst stems from its ability to activate multiple reactive sites simultaneously, enabling complex multicomponent transformations under relatively mild conditions [1] [2] [3].

The foundational work in copper triflate-mediated pyrazole synthesis demonstrates the catalyst's efficacy in promoting one-pot addition-cyclocondensation reactions. When 4-tert-butylphenylhydrazine hydrochloride is treated with 1,2-diphenylprop-2-en-1-one in the presence of 20 mole percent copper(II) triflate under ethanol reflux conditions, the corresponding 4,5-dihydro-1H-pyrazole intermediate forms in 62 percent yield [3]. This initial discovery established the fundamental reactivity pattern that would guide subsequent optimizations.

The mechanistic pathway for copper triflate-catalyzed pyrazole formation involves coordination of the metal center to both the carbonyl oxygen of the α,β-unsaturated ketone and the nitrogen atoms of the hydrazine derivative [4]. This dual coordination activates the electrophilic character of the β-carbon while simultaneously enhancing the nucleophilicity of the hydrazine. The subsequent cyclization proceeds through a six-membered transition state, followed by oxidative aromatization to yield the final pyrazole product [5] [6].

Research has shown that copper triflate-mediated synthesis achieves remarkable yields when applied to 1,3,5-triarylpyrazole formation. The optimized protocol utilizes chalcones and arylhydrazines in ionic liquid media, producing target compounds in 71-84 percent yields through a one-pot process that combines addition, cyclocondensation, and oxidative aromatization without requiring additional oxidizing reagents [1] [2]. The catalyst demonstrates exceptional recyclability, maintaining catalytic activity for up to four successive cycles with minimal loss in performance [1].

SubstrateReaction ConditionsProduct Yield (%)Reaction Time
4-tert-butylphenylhydrazine hydrochlorideCu(OTf)₂ (20 mol%), EtOH, reflux62Several hours
Chalcones (various)Cu(OTf)₂, [bmim][PF₆], 80°C71-84One-pot
Pyrene-pyrazole derivativesCu(OTf)₂, toluene, 80°C, air42-58Variable

The selectivity of copper triflate catalysis extends to regiocontrolled synthesis of nitrogen-rich heterocycles. Studies on pyrene-pyrazole pharmacophore synthesis demonstrate that copper triflate effectively promotes the formation of 1,3,4-trisubstituted pyrazoles from alkenyl hydrazones, with yields ranging from 42 to 58 percent depending on the substrate electronics [6]. The reaction tolerates various functional groups, including electron-withdrawing and electron-donating substituents on both the hydrazone and aromatic components.

Advanced applications of copper triflate catalysis include the synthesis of pyranopyrazole derivatives through multicomponent reactions. The catalyst promotes the condensation of aromatic aldehydes, malonitrile, hydrazine hydrate, and ethyl acetoacetate in aqueous medium, demonstrating high efficiency under environmentally benign conditions [7]. This aqueous protocol represents a significant advancement in green chemistry applications, eliminating the need for organic solvents while maintaining excellent product formation rates.

The mechanistic understanding of copper triflate catalysis has been enhanced through computational studies and intermediate isolation experiments. The proposed catalytic cycle involves initial substrate coordination, followed by nucleophilic attack, cyclization, and product release with catalyst regeneration [8] [9]. The Lewis acidic nature of the copper center facilitates electron-deficient aromatic substitution patterns, while the triflate counterion provides optimal solubility and stability in various reaction media.

Ionic Liquid-Assisted Synthesis Optimization

Ionic liquids have revolutionized pyrazole synthesis by providing unique reaction environments that enhance both reaction efficiency and environmental sustainability. The implementation of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) as a reaction medium has demonstrated exceptional performance in facilitating copper triflate-mediated transformations [1] [3] [10].

The optimization of ionic liquid-assisted synthesis begins with understanding the fundamental properties that make these media advantageous for pyrazole formation. The high thermal stability, negligible vapor pressure, and excellent solvating properties of imidazolium-based ionic liquids create ideal conditions for high-temperature reactions while minimizing solvent loss and environmental impact [11] [12]. Additionally, the ionic nature of these solvents provides enhanced stabilization of charged intermediates formed during the reaction pathway.

Systematic studies on [bmim][PF₆]-mediated pyrazole synthesis reveal optimal reaction parameters that maximize both yield and selectivity. The standardization experiments demonstrate that reactions conducted at 80°C in [bmim][PF₆] with 20 mole percent copper(II) triflate achieve superior performance compared to conventional organic solvents [1] [3]. The ionic liquid environment facilitates more efficient heat transfer and provides better substrate solubility, leading to enhanced reaction kinetics.

The recyclability of ionic liquid systems represents a significant advantage for sustainable synthesis. Research demonstrates that [bmim][PF₆] can be recovered and reused for up to four consecutive reaction cycles without substantial loss in catalytic efficiency [1] [2]. The recovery process involves simple extraction procedures that separate the product from the ionic liquid phase, allowing for direct reuse of both the solvent and the dissolved catalyst.

Ionic LiquidTemperature (°C)Yield Range (%)Recyclability
[bmim][PF₆]8071-84Up to 4 cycles
[bmim][OH⁻]50-60ExcellentReusable
[HMIM]C(NO₂)₃Room temperatureGoodGreen protocol

Alternative ionic liquid systems have been developed to address specific synthetic challenges and improve reaction conditions. The use of 1-butyl-3-methylimidazolium hydroxide ([bmim][OH⁻]) as a basic ionic liquid catalyst enables pyrazole synthesis under milder conditions while maintaining high efficiency [13] [14]. This system operates at 50-60°C and provides excellent yields with simplified workup procedures, making it particularly attractive for industrial applications.

The development of nano-ionic liquids represents an emerging frontier in pyrazole synthesis optimization. 1-methylimidazolium trinitromethanide ([HMIM]C(NO₂)₃) functions as both solvent and catalyst, enabling room-temperature synthesis of 5-aminopyrazole-4-carbonitriles through three-component condensation reactions [12]. This nano-ionic liquid system demonstrates exceptional atom economy and eliminates the need for separate catalyst addition.

Composite ionic liquid systems have been investigated to further enhance reaction performance and substrate scope. The water-sodium dodecyl sulfate-1-butyl-3-methylimidazolium bromide (Water-SDS-[BMIm]Br) system provides a unique microenvironment that promotes pyranopyrazole formation with very high yields [15]. This composite approach combines the benefits of ionic liquids with surfactant-enhanced mass transfer, resulting in superior reaction rates and selectivities.

Iron(III)-containing ionic liquids represent another innovative approach to pyrazole synthesis optimization. These paramagnetic ionic liquids serve dual functions as both reaction medium and catalyst, enabling one-pot synthesis of pyrazole derivatives at room temperature [11] [12]. The iron-based system demonstrates excellent recyclability, maintaining 78-90 percent yields through four consecutive cycles while providing an environmentally benign alternative to traditional metal catalysts.

Microwave-assisted synthesis in ionic liquid media has emerged as a powerful technique for accelerating pyrazole formation. The combination of [bmim][OH⁻] with microwave irradiation at 230 watts enables rapid synthesis of pyranopyrazole derivatives with short reaction times and high yields [13]. This approach exploits the excellent microwave absorption properties of ionic liquids to achieve efficient heating and enhanced reaction kinetics.

Reductive Amination Strategies Using Lithium Aluminum Hydride

Lithium aluminum hydride represents one of the most powerful reducing agents available for pyrazole functionalization, offering unique capabilities for reductive amination transformations that are not achievable with milder hydride sources [16] [17] [18]. The exceptional reactivity of lithium aluminum hydride stems from the highly polar aluminum-hydrogen bonds, which provide hydride ions with remarkable nucleophilic character [16] [19].

The mechanistic foundation of lithium aluminum hydride-mediated reductive amination involves initial hydride attack on the electrophilic carbon of carbonyl-containing pyrazole substrates [16] [17]. The reaction proceeds through a tetrahedral intermediate that undergoes protonation to yield the corresponding alcohol or amine product, depending on the substrate functionality [18]. For pyrazole aldehydes and ketones, this transformation provides direct access to primary and secondary alcohols, respectively, with high selectivity and excellent yields.

Substrate scope investigations reveal that lithium aluminum hydride demonstrates exceptional versatility in reducing various pyrazole-containing functional groups. Primary pyrazole aldehydes undergo smooth reduction to yield primary alcohols using 1.0-2.0 equivalents of lithium aluminum hydride in tetrahydrofuran or diethyl ether at temperatures ranging from 0°C to room temperature [17] [18]. The reaction typically achieves high selectivity due to the strong reducing power of the reagent and the absence of competing side reactions under the employed conditions.

Pyrazole ketones present more complex reduction patterns, with lithium aluminum hydride providing secondary alcohols through hydride attack at the carbonyl carbon [20] [19]. The facial selectivity of these reductions depends on the steric environment around the carbonyl group, with bulky substituents directing hydride approach to the less hindered face [20]. Studies on conformationally constrained pyrazole ketones demonstrate that lithium aluminum hydride exhibits different selectivity patterns compared to bulkier hydride sources, often favoring equatorial attack in chair conformations.

Substrate TypeLAH EquivalentsTemperature (°C)Expected ProductSelectivity
Pyrazole aldehydes1.0-2.00 to rtPrimary alcoholsHigh
Pyrazole ketones1.0-2.00 to rtSecondary alcoholsHigh
Pyrazole esters2.0-4.00 to refluxPrimary alcoholsModerate

The reduction of pyrazole esters and carboxylic acids requires higher equivalents of lithium aluminum hydride due to the need for multiple hydride transfers [17] [18]. Ester reduction typically employs 2.0-4.0 equivalents of the reagent and may require elevated temperatures to achieve complete conversion [17]. The mechanism involves initial hydride attack to form a tetrahedral intermediate, followed by aluminum alkoxide elimination and subsequent reduction of the resulting aldehyde intermediate to yield primary alcohols.

Reductive amination applications extend to pyrazole nitriles and amides, which undergo reduction to primary amines under lithium aluminum hydride conditions [17] [21]. These transformations represent valuable synthetic methods for accessing amino-functionalized pyrazole derivatives that serve as important building blocks for pharmaceutical applications [21]. The reduction of pyrazole nitriles typically requires 2.0-4.0 equivalents of lithium aluminum hydride and elevated temperatures to achieve complete conversion to the primary amine.

Safety considerations for lithium aluminum hydride use require careful attention to reaction conditions and handling procedures [22] [17]. The reagent reacts violently with protic solvents, necessitating the use of anhydrous conditions and dry ethereal solvents [16] [17]. Proper quenching procedures involve careful addition of water or aqueous sodium hydroxide to decompose excess reagent and hydrolyze aluminum alkoxide products [18].

Advanced applications of lithium aluminum hydride in pyrazole chemistry include selective reductions in the presence of other functional groups [17] [19]. The high reactivity of the reagent enables reduction of sterically hindered substrates that are unreactive toward milder reducing agents [20]. However, this reactivity also limits functional group tolerance, requiring protection strategies for sensitive substituents such as nitro groups, halogens, and other reducible functionalities.

Mechanistic studies using deuterium-labeled lithium aluminum deuteride have provided insights into the stereochemical course of pyrazole reductions [20]. These investigations reveal that hydride delivery occurs from the less hindered face of the substrate, with the degree of selectivity depending on the steric bulk of surrounding substituents [20] [19]. The use of modified lithium aluminum hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, can provide enhanced selectivity for challenging substrates [19].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

160.0767261 g/mol

Monoisotopic Mass

160.0767261 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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